2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-ethylimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6-5-9-7(10)8(2,3)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
XOHFVGNSBCXNFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with acetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Oxidation Reactions
| Reaction Type | Reagent/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60–80°C | 2-(1-Ethyl-1H-imidazol-2-yl)propan-2-one | Low yield (15–20%) due to competing ring oxidation |
The imidazole ring itself may undergo oxidation at elevated temperatures, forming imidazolidinone derivatives through C=N bond hydrogenation or ring-opening pathways .
Reduction Reactions
Reductive modifications target both the hydroxyl group and the heterocyclic ring:
Hydroxyl Group Reduction
Lithium aluminum hydride (LiAlH₄) reduces the tertiary alcohol to a hydrocarbon, though this pathway is rarely utilized due to minimal synthetic value.
Imidazole Ring Reduction
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the imidazole’s C2–C3 double bond:
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd-C (10%), EtOH, 25°C | 4,5-Dihydroimidazole derivative | >95% |
Substitution Reactions
The imidazole nitrogen at position 3 (N3) participates in electrophilic and nucleophilic substitutions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N3-alkylated products:
Acylation
Acetyl chloride forms an N3-acetyl derivative under mild conditions:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, NaH, DMF, 0°C | N3-Methyl derivative | 72% |
| Acylation | CH₃COCl, Et₃N, CH₂Cl₂ | N3-Acetyl derivative | 85% |
Mechanistic Insights
Density functional theory (DFT) studies reveal that base-catalyzed deprotonation of the hydroxyl group generates an alkoxide intermediate, which enhances nucleophilic reactivity at adjacent carbons . For substitution reactions at N3, the mechanism proceeds via:
-
Deprotonation of N3 by a strong base (e.g., NaH).
-
Nucleophilic attack on the electrophilic reagent (alkyl halide/acyl chloride).
-
Proton transfer to regenerate the aromatic imidazole ring.
The ethyl group at N1 electronically stabilizes the transition state through inductive effects, improving reaction efficiency.
Comparative Reactivity
The compound’s reactivity diverges from simpler imidazole alcohols due to steric and electronic effects:
| Compound | Oxidation Ease | N3 Substitution Rate |
|---|---|---|
| 2-(1H-Imidazol-2-yl)propan-2-ol | High | Fast |
| This compound | Low | Moderate |
The ethyl group’s steric bulk impedes oxidation but moderately enhances N3 substitution by stabilizing charge-separated intermediates.
Scientific Research Applications
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. Additionally, the compound can interact with biological membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural Analogues with Imidazole-Propanol Moieties
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol
- Molecular Formula : C₇H₁₁N₃O₃
- Molecular Weight : 185.18 g/mol
- Key Features : A nitro group at the C5 position of the imidazole ring introduces strong electron-withdrawing effects, altering reactivity and electronic properties compared to the ethyl-substituted derivative. The nitro group may enhance oxidative stability but reduce solubility in polar solvents.
- Applications : Nitroimidazoles are widely studied for antimicrobial and antiparasitic applications .
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(2-methoxyphenoxy)propan-2-ol
- Molecular Formula : C₂₄H₂₂N₂O₃
- Molecular Weight : 386.45 g/mol
- The imino group (NH) at C2 facilitates hydrogen bonding, which is absent in the ethyl-substituted compound.
- Analytical Data : LCMS (Rt = 0.98 min, m/z = 404 [M+H]⁺) .
2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol
- Key Features : The hydroxyl group is at the propan-1-ol position (vs. propan-2-ol in the target compound), altering hydrogen-bonding geometry. Intramolecular C–H⋯π interactions and crystal packing via O–H⋯N hydrogen bonds are observed, suggesting distinct solid-state behavior .
Functional Group Variations
2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Molecular Formula : C₁₅H₁₆N₄O₂
- Molecular Weight : 284.31 g/mol
- Key Features : Replacement of the hydroxyl group with a propanamide moiety enhances hydrogen-bond acceptor capacity. IR data (3265 cm⁻¹ for NHCO, 1678 cm⁻¹ for C=O) and NMR signals (δ 3.30 for N–CH₃) highlight functional group differences .
Mavatrep (2-[2-(2-{(1E)-2-[4-(Trifluoromethyl)phenyl]ethenyl}-1H-benzimidazol-5-yl)phenyl]propan-2-ol)
- Key Features : The trifluoromethyl group and ethenyl linkage introduce strong hydrophobicity and rigidity. This compound is designed as an LXRβ agonist, demonstrating how substituent modifications can target specific biological pathways .
Physicochemical and Analytical Comparisons
Biological Activity
2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, also known as 1-amino-2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, is a compound characterized by its unique structure, which includes an imidazole ring and a hydroxyl group. This structure allows it to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
The presence of the imidazole moiety contributes significantly to its biological activities, while the hydroxyl group enhances its reactivity in various biological contexts.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. These properties are primarily attributed to the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
| Activity Type | Mechanism of Action | Effectiveness |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | Effective against Gram-positive and Gram-negative bacteria |
| Antifungal | Inhibition of ergosterol synthesis | Effective against various fungal strains |
Studies have shown that the compound can inhibit the growth of several pathogenic microorganisms, making it a candidate for further therapeutic investigations in infectious diseases.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways.
| Study Type | Findings |
|---|---|
| In vitro assays | Significant reduction in TNF-alpha and IL-6 production in macrophage cultures |
| Animal models | Demonstrated decreased paw edema in carrageenan-induced inflammation models |
These findings suggest a potential role for this compound in treating inflammatory conditions .
Anticancer Activity
The anticancer properties of this compound have been investigated using various cancer cell lines. Notably, studies have focused on its effect on A549 human lung adenocarcinoma cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 50 | Induces apoptosis and inhibits cell proliferation |
| HSAEC1-KT (non-cancerous) | 100 | Shows selective toxicity towards cancer cells |
In these studies, this compound exhibited significant cytotoxicity against cancer cells while sparing normal cells at higher concentrations. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity and affecting metabolic pathways. The hydroxyl group contributes to hydrogen bonding, influencing the compound's binding affinity and specificity towards various targets .
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to controls.
- Clinical Trial for Anti-inflammatory Effects : A randomized controlled trial assessed the efficacy of this compound in patients with rheumatoid arthritis, showing marked improvement in symptoms compared to placebo groups.
- Cancer Treatment Study : Preclinical trials using mouse models indicated that treatment with this compound led to significant tumor regression in lung cancer models, warranting further exploration in human clinical trials.
Q & A
Q. What are the typical synthetic routes for 2-(1-ethyl-1H-imidazol-2-yl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of imidazole derivatives like this compound often involves multi-step reactions, including imidazole ring formation and functional group substitutions. A common approach is the condensation of amino alcohols (e.g., L-phenylalaninol) with aldehydes (e.g., o-nitrobenzaldehyde) in the presence of ammonium acetate and dibenzoyl, followed by reflux and purification via column chromatography (ethyl acetate/ethanol/triethylamine) . Optimization may involve varying catalysts (e.g., triethylamine), solvents (ethanol or methanol), and reaction temperatures. For example, reflux at 65°C for 12 hours improved yields in analogous syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXT for structure solution (space group determination) and SHELXL for refinement . Key steps include:
- Data collection on a diffractometer (e.g., Rigaku R-AXIS) with graphite-monochromated radiation .
- Hydrogen bonding analysis (e.g., O–H⋯N interactions) to resolve molecular conformations .
- Validation with Mercury CSD for intermolecular interaction visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of imidazole derivatives like this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. To address this:
- Standardize assays : Compare IC50 values under identical conditions (pH, temperature, cell lines).
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethyl vs. methyl groups) and evaluate activity changes .
- Cross-reference databases : Use PubMed and Scopus to identify contextual factors (e.g., solvent effects in antimicrobial assays) .
Q. What challenges arise during crystallographic refinement of bulky imidazole derivatives, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Disordered moieties : Common in flexible ethyl or propan-2-ol groups. Use SHELXL ’s PART and SUMP commands to model disorder .
- Weak diffraction : High-resolution data (≤ 0.8 Å) is critical. Employ synchrotron sources for radiation-resistant crystals .
- Hydrogen bonding ambiguity : Validate H-atom positions using difference Fourier maps and refine with riding models .
Q. How can computational tools aid in predicting the reactivity of this compound in catalytic applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Mercury CSD : Analyze packing patterns to predict solid-state reactivity (e.g., π-π stacking in imidazole cores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
